

A Technical Guide to the Spectroscopic Characterization of 5-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-methylbenzoic acid

Cat. No.: B171804

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **5-Cyano-2-methylbenzoic acid**, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a substituted benzoic acid, its structural elucidation is paramount for understanding its reactivity, and potential applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles for their interpretation and acquisition.

Molecular Structure and Spectroscopic Overview

5-Cyano-2-methylbenzoic acid (CAS No. 1975-54-8) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and a methyl group on the aromatic ring creates a detailed and informative profile across various analytical techniques. Understanding these features is critical for confirming the identity and purity of the compound.

Caption: Molecular Structure of **5-Cyano-2-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **5-Cyano-2-methylbenzoic acid**, both ^1H and ^{13}C NMR provide unambiguous

evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Cyano-2-methylbenzoic acid** is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for **5-Cyano-2-methylbenzoic acid**

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-------------------|--|--------------------------|-------------|
| COOH | ~12-13 | Singlet (broad) | 1H |
| Ar-H6 | ~8.1 | Doublet (d) | 1H |
| Ar-H4 | ~7.8 | Doublet of doublets (dd) | 1H |
| Ar-H3 | ~7.5 | Doublet (d) | 1H |
| CH ₃ | ~2.6 | Singlet (s) | 3H |

Interpretation:

The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (around 12-13 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group. This signal's broadness and chemical shift are often concentration and solvent-dependent.[2]

The aromatic protons will appear in the region of 7.5-8.1 ppm. The electron-withdrawing nature of the carboxylic acid and cyano groups, along with the electron-donating methyl group, dictates their specific chemical shifts.[3] The proton at position 6 (H6), being ortho to the strongly withdrawing carboxylic acid, is expected to be the most deshielded. The protons at positions 3 and 4 will exhibit splitting patterns based on their coupling with neighboring protons.

The methyl protons will give rise to a sharp singlet at approximately 2.6 ppm. Its integration value of 3H is a key identifier.

Experimental Protocol for ^1H NMR:

- Sample Preparation: Accurately weigh 5-10 mg of **5-Cyano-2-methylbenzoic acid** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - A standard proton pulse sequence should be used.
 - The spectral width should be set to encompass the range 0-14 ppm.
 - A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

[Click to download full resolution via product page](#)Caption: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Cyano-2-methylbenzoic acid**

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------|--|
| C=O | ~168 |
| C-COOH | ~135 |
| C-CH ₃ | ~140 |
| C-CN | ~115 |
| CN | ~118 |
| Aromatic CH | ~130-138 |
| CH ₃ | ~20 |

Interpretation:

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 168 ppm.[2] The nitrile carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate between 115 and 140 ppm. The quaternary carbons (attached to the substituents) will generally have lower intensities compared to the protonated carbons.[4] The methyl carbon will be the most upfield signal, appearing around 20 ppm.

Experimental Protocol for ^{13}C NMR:

The sample preparation and instrumentation are the same as for ^1H NMR.

- Acquisition Parameters:
 - A standard proton-decoupled ^{13}C pulse sequence should be used.
 - The spectral width should be set to encompass the range of 0-200 ppm.
 - A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- Processing: The processing steps are analogous to those for ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for **5-Cyano-2-methylbenzoic acid**

| Functional Group | Expected Absorption Range (cm ⁻¹) | Intensity |
|-----------------------|---|---------------|
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Alkyl) | 3000-2850 | Medium |
| C≡N (Nitrile) | 2240-2220 | Sharp, Strong |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1475 | Medium |

Interpretation:

The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.^[5] The sharp and strong C≡N stretch around 2230 cm⁻¹ is a highly diagnostic peak for the nitrile group.^[2] The strong C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as alkyl C-H stretches, will further confirm the structure.

Experimental Protocol for FT-IR:

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Expected Key Fragments in the Mass Spectrum of **5-Cyano-2-methylbenzoic acid**

| m/z | Proposed Fragment |
|-----|--------------------------------|
| 161 | $[\text{M}]^+$ (Molecular Ion) |
| 144 | $[\text{M} - \text{OH}]^+$ |
| 116 | $[\text{M} - \text{COOH}]^+$ |
| 90 | $[\text{C}_7\text{H}_6]^+$ |

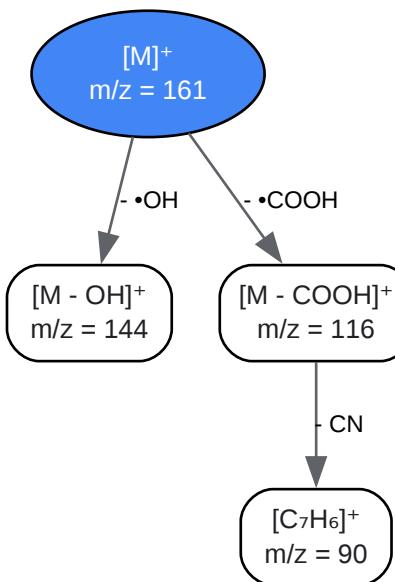
Interpretation:

The molecular ion peak ($[\text{M}]^+$) should be observed at $m/z = 161$, corresponding to the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical ($\cdot\text{OH}$), giving a peak at $m/z 144$.^[6] Another significant fragmentation would be the loss of the entire carboxylic acid group ($\cdot\text{COOH}$), resulting in a fragment at $m/z 116$. Further fragmentation of the aromatic ring can also be expected. The fragmentation of the nitrile group can also contribute to the overall spectrum.^[7]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

- Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **5-Cyano-2-methylbenzoic acid** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **5-Cyano-2-methylbenzoic acid** through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation. The predicted data and interpretation presented in this guide, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a reliable framework for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident identification and characterization of this important chemical entity.

References

- Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. *Journal of Magnetic Resonance*, 44(3), 542-561.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-13.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- Alemán, C., & Orozco, M. (1998). Aromatic-Aromatic Interactions: A New Look at an Old Problem. The Journal of Physical Chemistry A, 102(49), 9984-9991.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 5-Cyano-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-cyano-2-methylbenzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com